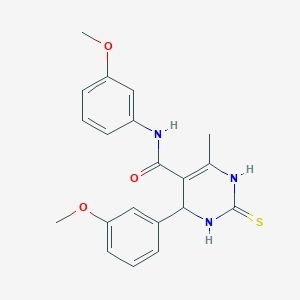![molecular formula C20H15NO2S B295378 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile, also known as MSC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chromene derivatives and has been found to possess a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. This compound has also been found to increase the levels of glutathione, which is an important antioxidant in cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its low toxicity. This compound has been found to have a high safety profile and is well-tolerated in animals. In addition, this compound is stable under a range of conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile. One area of research is the development of novel this compound derivatives with improved biological activities. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-(methylsulfanyl)benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to cyclization using polyphosphoric acid to form the chromene ring. The vinyl group is introduced by reacting the chromene derivative with acetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
Molekularformel |
C20H15NO2S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
6-methyl-4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C20H15NO2S/c1-13-3-10-19-17(11-13)16(18(12-21)20(22)23-19)9-6-14-4-7-15(24-2)8-5-14/h3-11H,1-2H3/b9-6+ |
InChI-Schlüssel |
JAMFHWMYUYASFO-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2/C=C/C3=CC=C(C=C3)SC)C#N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)










